molecular formula C8H4Cl2N2S2 B2541831 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinylhydrosulfide CAS No. 338415-91-1

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinylhydrosulfide

Cat. No.: B2541831
CAS No.: 338415-91-1
M. Wt: 263.15
InChI Key: JETAZEVFQQJYOG-UHFFFAOYSA-N
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Description

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinylhydrosulfide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a 2,5-dichlorothiophene moiety and a hydrosulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinylhydrosulfide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinylhydrosulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinylhydrosulfide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory and pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinylhydrosulfide is unique due to the combination of the 2,5-dichlorothiophene and pyrimidinylhydrosulfide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(2,5-dichlorothiophen-3-yl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2S2/c9-6-3-4(7(10)14-6)5-1-2-11-8(13)12-5/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETAZEVFQQJYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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